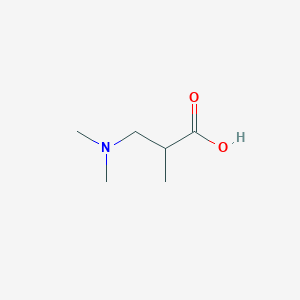
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid
Übersicht
Beschreibung
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid, also known as HCPA, is a compound that has gained significant attention in recent years due to its potential biomedical and industrial applications. It contains a total of 24 bond(s); 12 non-H bond(s), 2 multiple bond(s), 1 double bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 atoms. There are 12 Hydrogen atom(s), 9 Carbon atom(s), and 3 Oxygen atom(s). The chemical formula can therefore be written as: C9H12O3 . The molecule contains 1 double bond, 1 triple bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H12O3 . The molecular weight is 168.19 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Hydroxy Acids
- A study by Fujita et al. (1978) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, achieving high yields. They synthesized 2-(1′-hydroxycyclohexan-1′-yl) propionic acid in 98.3% yield from cyclohexanone and propionic acid. This research illustrates the potential of 3-hydroxy acids in various chemical syntheses (Fujita, Suga, Watanabe, & Yanagi, 1978).
Exploration of Lactones and Unsaturated Acids
- The same study also explored the reaction of 3-hydroxy acids with acidic materials to produce γ-butyrolactones and 3,4-unsaturated carboxylic acids. This research contributes to understanding the chemistry of lactones and unsaturated acids (Fujita, Suga, Watanabe, & Yanagi, 1978).
Molecular Recognition and Spectroscopy
- Khanvilkar and Bedekar (2018) used optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers of acids, including α-substituted carboxylic acids. This study demonstrates the use of hydroxycyclohexyl compounds in NMR and fluorescence spectroscopy for isomer discrimination, highlighting their potential in molecular recognition (Khanvilkar & Bedekar, 2018).
Surface Engineering of Metal-Oxide Nanomaterials
- He et al. (2019) reported the use of prop-2-ynoic acid in gas-phase covalent functionalization of metal-oxide nanomaterials. This research opens up possibilities for tuning the surface properties of nanomaterials for various applications (He, Janzen, Bai, & Teplyakov, 2019).
Application in Organic Synthesis
- A study by Nobuhara (1969) focused on the synthesis of flavorous nature of some 4- and 5-substituted-5-hydroxy-2-enoic acid lactones. This research highlights the application of such compounds in the synthesis of flavor and fragrance compounds (Nobuhara, 1969).
Eigenschaften
IUPAC Name |
3-(1-hydroxycyclohexyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)4-7-9(12)5-2-1-3-6-9/h12H,1-3,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVRMMNSOVDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)







![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

